molecular formula C17H21Cl2N3O B2692267 2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride CAS No. 2310152-63-5

2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2692267
CAS No.: 2310152-63-5
M. Wt: 354.28
InChI Key: CEBKJCQFVFADOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, 1-methyl-1H-imidazole, and piperidine. The key steps may involve:

    Formation of the imidazole derivative: Reacting 1-methyl-1H-imidazole with an appropriate electrophile.

    Piperidine ring formation: Cyclization reactions to form the piperidine ring.

    Final coupling: Combining the chlorophenyl group with the piperidine-imidazole intermediate under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the imidazole moiety.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and imidazole moieties may play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1-piperidin-1-yl-ethan-1-one hydrochloride
  • 1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride

Uniqueness

The presence of both the chlorophenyl and imidazole groups in 2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride distinguishes it from similar compounds. This unique structure may confer specific binding properties and biological activities.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O.ClH/c1-20-12-19-10-16(20)14-6-4-8-21(11-14)17(22)9-13-5-2-3-7-15(13)18;/h2-3,5,7,10,12,14H,4,6,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBKJCQFVFADOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCCN(C2)C(=O)CC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.